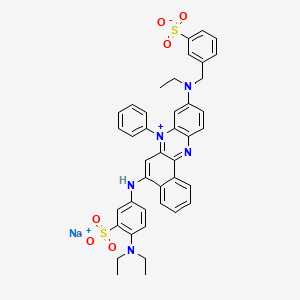
2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique structure, which includes an amino group and a methylphenyl group, contributing to its distinct chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with o-phenylenediamine in the presence of a base, followed by cyclization and subsequent reduction to yield the desired benzodiazepine structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group allows for substitution reactions with halogens or other electrophiles, forming substituted benzodiazepines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).
Major Products Formed:
Oxidation: Oxidized benzodiazepine derivatives.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Substituted benzodiazepine derivatives.
科学的研究の応用
2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, including GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
作用機序
The mechanism of action of 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .
類似化合物との比較
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with biological targets, potentially leading to different therapeutic effects and side effect profiles .
特性
CAS番号 |
94568-03-3 |
|---|---|
分子式 |
C16H18ClN3 |
分子量 |
287.79 g/mol |
IUPAC名 |
5-(4-methylphenyl)-4,5-dihydro-1H-1,3-benzodiazepin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17N3.ClH/c1-11-6-8-12(9-7-11)14-10-18-16(17)19-15-5-3-2-4-13(14)15;/h2-9,14H,10H2,1H3,(H3,17,18,19);1H |
InChIキー |
MCGTXPFFJOKUKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CN=C(NC3=CC=CC=C23)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)







![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)


![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
